2-cyano-N-(3-methoxyphenyl)-3-(pyridin-4-yl)propanamide
Overview
Description
2-cyano-N-(3-methoxyphenyl)-3-(pyridin-4-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, a methoxyphenyl group, and a pyridinyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3-methoxyphenyl)-3-(pyridin-4-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The reaction begins with the formation of an intermediate compound through the reaction of 3-methoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide.
Cyclization: The intermediate undergoes cyclization with 4-bromopyridine under basic conditions to form the pyridinyl ring.
Amidation: The final step involves the amidation of the cyano group with an appropriate amine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3-methoxyphenyl)-3-(pyridin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
2-cyano-N-(3-methoxyphenyl)-3-(pyridin-4-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-N-(3-methoxyphenyl)-3-(pyridin-4-yl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxyphenyl and pyridinyl groups can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The compound may also influence cellular pathways by altering gene expression or protein function.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(3-methoxyphenyl)-3-(pyridin-3-yl)propanamide: Similar structure but with the pyridinyl group at a different position.
2-cyano-N-(4-methoxyphenyl)-3-(pyridin-4-yl)propanamide: Similar structure but with the methoxy group at a different position.
2-cyano-N-(3-methoxyphenyl)-3-(pyridin-4-yl)butanamide: Similar structure but with a butanamide backbone instead of propanamide.
Uniqueness
2-cyano-N-(3-methoxyphenyl)-3-(pyridin-4-yl)propanamide is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-cyano-N-(3-methoxyphenyl)-3-pyridin-4-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-15-4-2-3-14(10-15)19-16(20)13(11-17)9-12-5-7-18-8-6-12/h2-8,10,13H,9H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLKWFRWHLAEED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(CC2=CC=NC=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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